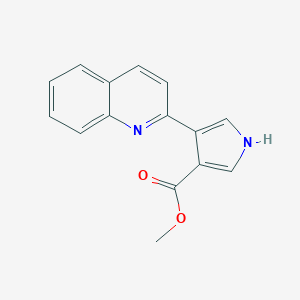

Methyl 4-(quinolin-2-yl)-1H-pyrrole-3-carboxylate

CAS No.:

Cat. No.: VC15929806

Molecular Formula: C15H12N2O2

Molecular Weight: 252.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H12N2O2 |

|---|---|

| Molecular Weight | 252.27 g/mol |

| IUPAC Name | methyl 4-quinolin-2-yl-1H-pyrrole-3-carboxylate |

| Standard InChI | InChI=1S/C15H12N2O2/c1-19-15(18)12-9-16-8-11(12)14-7-6-10-4-2-3-5-13(10)17-14/h2-9,16H,1H3 |

| Standard InChI Key | IZEKSWWNDZXGBV-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CNC=C1C2=NC3=CC=CC=C3C=C2 |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a pyrrole ring substituted at the 3-position with a carboxylate methyl ester and at the 4-position with a quinolin-2-yl group. The quinoline moiety, a bicyclic system comprising a benzene ring fused to a pyridine ring, introduces planar rigidity and π-stacking capabilities, which are advantageous for interacting with biological targets such as DNA or enzymes . The pyrrole ring’s electron-rich nature facilitates hydrogen bonding and dipole interactions, further enhancing its binding potential .

Table 1: Molecular properties of Methyl 4-(quinolin-2-yl)-1H-pyrrole-3-carboxylate

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 252.27 g/mol |

| Key Functional Groups | Methyl ester, Quinoline, Pyrrole |

| Potential Pharmacophores | Amide, Aromatic heterocycles |

Synthetic Methodologies

Pyrrole Core Construction

The synthesis of pyrrole derivatives typically begins with Knorr or Paal-Knorr cyclization reactions. For example, ethyl 2-methyl-5-oxo-4,5-dihydropyrrole-3-carboxylates serve as precursors for chlorinated pyrrole aldehydes, which are subsequently functionalized via van Leusen’s reaction to introduce oxazole or quinoline groups . In one protocol, ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylate reacts with toluenesulfonylmethyl isocyanide (TosMIC) in methanol under basic conditions (KCO) to form oxazole-substituted pyrroles .

Quinoline Integration

Quinoline moieties are often introduced via Friedländer or Combes syntheses. For Methyl 4-(quinolin-2-yl)-1H-pyrrole-3-carboxylate, a plausible route involves Suzuki-Miyaura coupling between a halogenated pyrrole ester and a quinoline boronic acid. Alternatively, cyclocondensation of aminopyrrole derivatives with ketones could yield the quinoline ring .

Table 2: Representative synthesis steps for analogous compounds

| Step | Reaction | Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Aldehyde to oxazole | TosMIC, KCO, MeOH | 60–75% | |

| 2 | Ester hydrolysis | KOH, HO/EtOH | 85% | |

| 3 | Amide formation | SOCl, R-NH | 70–90% |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

NMR: The methyl ester group typically resonates as a singlet at δ 3.6–3.8 ppm. Protons on the quinoline ring appear as doublets in the aromatic region (δ 7.5–8.5 ppm), while pyrrole protons exhibit signals near δ 6.5–7.2 ppm .

-

NMR: The carbonyl carbon of the ester group is observed at δ 165–170 ppm. Quinoline carbons resonate between δ 120–150 ppm, and pyrrole carbons appear at δ 105–125 ppm .

Infrared (IR) Spectroscopy

Key absorptions include:

-

Ester C=O stretch: 1720–1740 cm

-

Aromatic C=C stretch: 1600–1450 cm

Biological Activities and Mechanisms

Anticancer Activity

Quinoline-containing compounds, such as BET inhibitors, show nanomolar IC values in leukemia cell lines (e.g., MV4;11: IC = 6.6 nM) . While direct data for Methyl 4-(quinolin-2-yl)-1H-pyrrole-3-carboxylate is lacking, structural analogs suggest it may disrupt protein-protein interactions in epigenetic regulation.

Table 3: Cell growth inhibition data for related compounds

| Compound | MV4;11 IC (nM) | MOLM-13 IC (nM) |

|---|---|---|

| BET inhibitor 21 | 6.6 | 65 |

| BET inhibitor 22 | 5.1 | 51 |

| Chlorinated pyrrole | 46.7 | 42.2 |

Future Directions

-

Structural Optimization: Introducing electron-withdrawing groups (e.g., -CF) at the quinoline 4-position could enhance binding affinity .

-

Targeted Delivery: Nanoparticle encapsulation may mitigate off-target effects while improving tumor accumulation.

-

Mechanistic Studies: Elucidating the compound’s interaction with BET proteins or microbial enzymes will validate its therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume